2,6-Dimethylcyclohexane-1-thiol

Physicochemical characterization Separation science Volatility engineering

2,6-Dimethylcyclohexane-1-thiol (CAS 1152550-46-3) is an alicyclic monothiol with molecular formula C₈H₁₆S and molecular weight 144.28 g·mol⁻¹. The compound features a cyclohexane ring substituted with methyl groups at the 2- and 6-positions and a thiol (–SH) group at the 1-position, creating two undefined stereocenters and a sterically congested environment around the sulfur atom.

Molecular Formula C8H16S
Molecular Weight 144.28 g/mol
Cat. No. B12127143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylcyclohexane-1-thiol
Molecular FormulaC8H16S
Molecular Weight144.28 g/mol
Structural Identifiers
SMILESCC1CCCC(C1S)C
InChIInChI=1S/C8H16S/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3
InChIKeyBCLNFOCWINVHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylcyclohexane-1-thiol Procurement: Key Identifiers and Structural Baseline for Research Sourcing


2,6-Dimethylcyclohexane-1-thiol (CAS 1152550-46-3) is an alicyclic monothiol with molecular formula C₈H₁₆S and molecular weight 144.28 g·mol⁻¹ [1]. The compound features a cyclohexane ring substituted with methyl groups at the 2- and 6-positions and a thiol (–SH) group at the 1-position, creating two undefined stereocenters and a sterically congested environment around the sulfur atom [1]. Its predicted physicochemical profile includes a boiling point of 185.6 ± 9.0 °C, density of 0.91 ± 0.1 g·cm⁻³, XLogP3 of 3.2, and an acid dissociation constant (pKa) of 11.01 ± 0.60 [1]. These properties distinguish it from commodity thiols such as cyclohexanethiol and position it as a specialty building block for research applications where steric and stereochemical differentiation from simpler cycloaliphatic thiols is required [1].

Why Cyclohexanethiol or Simple Methylcyclohexanethiols Cannot Replace 2,6-Dimethylcyclohexane-1-thiol in Structure-Sensitive Applications


Cyclohexanethiol (CHT) and mono-methylcyclohexanethiols are widely available, low-cost thiols; however, they lack the distinctive 2,6-dimethyl substitution pattern that imposes both steric and stereoelectronic consequences on reactivity, molecular recognition, and self-assembly behavior [1][2]. The introduction of two methyl groups adjacent to the thiol moiety increases the steric bulk around the reactive sulfur center, altering nucleophilicity, pKa, and conformational dynamics relative to unsubstituted or mono-substituted analogs [1]. Critically, the 2,6-substitution pattern also generates two undefined stereocenters, enabling diastereomeric differentiation that is absent in CHT (achiral) and less pronounced in mono-methyl derivatives [1]. Generic substitution with CHT or its mono-methyl analogs would therefore fail to reproduce the steric, electronic, and stereochemical profile required in applications such as asymmetric catalysis, stereoselective synthesis, or structure-activity studies of thiol-containing ligands.

Quantitative Comparative Evidence: 2,6-Dimethylcyclohexane-1-thiol vs. Closest Analogs


Boiling Point Differentiation vs. Cyclohexanethiol: Implications for Distillation-Based Purification and Volatility-Dependent Processes

The predicted boiling point of 2,6-dimethylcyclohexane-1-thiol (185.6 ± 9.0 °C) [1] is approximately 27 °C higher than the experimentally determined boiling point of cyclohexanethiol (CHT, 158–160 °C at 760 Torr) [2][3]. This difference arises from the increased molecular mass and altered intermolecular interactions conferred by the two methyl substituents. For downstream processing, the elevated boiling point provides a wider thermal window for distillation-based purification and reduces volatility compared to CHT, which may be advantageous or disadvantageous depending on the intended application.

Physicochemical characterization Separation science Volatility engineering

Acid Dissociation Constant (pKa) Differentiation vs. Cyclohexanethiol and 1-Methylcyclohexanethiol: Tuning Thiolate Nucleophilicity

The predicted pKa of 2,6-dimethylcyclohexane-1-thiol is 11.01 ± 0.60 [1], which is comparable to the predicted pKa of cyclohexanethiol (CHT) at 10.96 ± 0.20 but lower than that of 1-methylcyclohexanethiol (11.40 ± 0.20) . The 2-methylcyclohexanethiol (cis isomer) exhibits a predicted pKa of 10.98 ± 0.40 . The relative ordering—CHT ≈ 2-methyl ≈ 2,6-dimethyl < 1-methyl—reflects the electron-donating effects and steric environment around the thiol group. The marginal pKa elevation relative to CHT (~0.05 units) indicates that the electron-donating methyl groups slightly decrease acidity, which will reduce the equilibrium concentration of thiolate anion at a given pH and correspondingly moderate nucleophilicity in base-catalyzed reactions.

Thiol acidity Nucleophilicity tuning Thiolate chemistry

Steric Shielding at the Thiol Center: Impact on Reaction Rates and Selectivity vs. Unsubstituted Cyclohexanethiol

The 2,6-dimethyl substitution pattern places two methyl groups in immediate proximity to the thiol at position 1, creating a sterically shielded environment around the sulfur atom [1]. In contrast, cyclohexanethiol (CHT) has no substituents adjacent to the thiol. This steric congestion is expected to reduce the rate of bimolecular nucleophilic substitution (SN2) reactions at the thiol/thiolate and influence the conformational equilibrium of the cyclohexane ring [1]. Direct experimental kinetic data for 2,6-dimethylcyclohexane-1-thiol are not available; however, class-level precedent from the hydrodesulfurization literature demonstrates that even a single methyl substituent at the 2-position alters the product selectivity (elimination vs. hydrogenolysis ratio) compared to unsubstituted CHT over sulfided NiMo/γ-Al₂O₃ catalysts [2].

Steric hindrance Reaction selectivity Nucleophilic substitution

Stereochemical Complexity: Diastereomeric Potential for Asymmetric Synthesis vs. Achiral Cyclohexanethiol

2,6-Dimethylcyclohexane-1-thiol contains two undefined atom stereocenters (positions 1 and 2/6 on the cyclohexane ring), yielding a potential of four stereoisomers (two diastereomeric pairs of enantiomers) [1]. Cyclohexanethiol, by contrast, has zero stereocenters and is achiral, while 2-methylcyclohexanethiol has only one stereocenter and thus simpler stereochemistry . The presence of multiple stereocenters in the 2,6-dimethyl derivative enables diastereoselective transformations where the stereochemical outcome at the thiol-bearing carbon can be influenced by the adjacent methyl substituents through 1,2- and 1,3-steric interactions. This stereochemical richness is relevant for asymmetric catalysis, chiral ligand design, and structure-activity relationship studies where stereochemistry affects biological or catalytic activity.

Stereochemistry Asymmetric synthesis Chiral induction

Self-Assembled Monolayer (SAM) Structural Modulation: Disordered vs. Ordered Phases on Au(111)

Scanning tunneling microscopy (STM) studies have demonstrated that cyclohexanethiol (CHT) forms well-organized, long-range ordered self-assembled monolayers (SAMs) on Au(111) with a unit cell of a = 14.5 ± 0.3 Å and b = 10.2 ± 0.3 Å, whereas 1-methylcyclohexanethiol (MCHT), bearing a single methyl substituent at the 1-position, forms predominantly disordered phases with randomly adsorbed molecules [1]. The reductive desorption potentials for CHT and MCHT SAMs are −0.984 V and −0.974 V (vs. reference), respectively, reflecting differences in lateral interactions arising from monolayer structural order [1]. By class-level extrapolation, 2,6-dimethylcyclohexane-1-thiol, with two methyl groups adjacent to the thiol anchoring point, is expected to exhibit even greater disorder in SAM formation than MCHT, offering a distinct surface coverage and defect density profile that may be advantageous for applications requiring amorphous or low-density thiolate monolayers.

Self-assembled monolayers Surface chemistry Nanostructured interfaces

Procurement Cost Benchmarking: Specialty vs. Commodity Cycloaliphatic Thiol Pricing

The procurement cost of 2,6-dimethylcyclohexane-1-thiol from Enamine (purity unspecified, research-grade) is approximately $728 per gram for 1 g scale, with larger quantities reaching ~$3,131 per 10 g [1]. In comparison, cyclohexanethiol (CHT, ≥98% purity) from Aladdin is priced at approximately ¥451.90 (~$63 USD) per 100 mL, which at a density of 0.95 g·mL⁻¹ corresponds to roughly $0.66 per gram . This represents a ~1,100-fold cost premium for the 2,6-dimethyl derivative, which is attributable to its specialty synthesis, limited commercial availability, and niche research applications. This extreme cost differential underscores that 2,6-dimethylcyclohexane-1-thiol should only be procured when its specific structural features (2,6-dimethyl steric environment, diastereomeric potential) are indispensable to the research objective.

Chemical procurement Cost analysis Specialty chemicals

Recommended Application Scenarios for 2,6-Dimethylcyclohexane-1-thiol Based on Quantitative Differentiation Evidence


Asymmetric Catalysis Ligand Development Exploiting Diastereomeric Stereochemistry

The two undefined stereocenters of 2,6-dimethylcyclohexane-1-thiol provide a stereochemical scaffold unavailable in achiral cyclohexanethiol or mono-methyl analogs, enabling the design of chiral thiolate ligands for enantioselective metal catalysis [1]. Researchers investigating stereodifferentiation in transition-metal-catalyzed cross-coupling, thiol-ene, or thiol-Michael reactions can leverage the diastereomeric pairs to probe matched/mismatched effects and optimize enantiomeric excess [1]. This application stems directly from the stereochemical complexity evidence in Section 3, Evidence Item 4.

Controlled Surface Functionalization Requiring Disordered or Low-Density Thiolate Self-Assembled Monolayers

For surface science applications where densely packed, crystalline-like SAMs are undesirable—such as sensors requiring rapid analyte diffusion, electrochemical interfaces demanding low charge-transfer resistance, or biomolecular anchoring layers—the sterically congested 2,6-dimethylcyclohexane-1-thiol is predicted to produce significantly more disordered SAMs on Au(111) than cyclohexanethiol, as inferred from STM studies comparing CHT (ordered) with 1-methylcyclohexanethiol (disordered) [2]. This application is supported by the SAM structural modulation evidence in Section 3, Evidence Item 5.

Structure-Selectivity Relationship Studies in Sterically Demanding Thiol-Ene and Thiol-Michael Reactions

When investigating the influence of thiol steric bulk on reaction kinetics and regioselectivity in thiol-ene or thiol-Michael additions, 2,6-dimethylcyclohexane-1-thiol serves as a sterically demanding probe molecule. Its reactivity profile, modulated by the adjacent 2,6-dimethyl groups, can be compared against unsubstituted CHT and mono-methyl analogs to deconvolute steric vs. electronic effects [1][3]. This scenario is supported by the steric shielding and pKa differentiation evidence in Section 3, Evidence Items 2 and 3.

Specialty Fragrance or Odorant Research Requiring Distinct Volatility and Sulfur Notes

The elevated boiling point (~27 °C higher than CHT) and distinct sulfur-odor profile of 2,6-dimethylcyclohexane-1-thiol, potentially including fruity or tropical notes as observed in structurally related thiols [1], make it a candidate for fragrance ingredient research where fine-tuning of volatility and odor character is required. The higher boiling point results in lower headspace concentration at ambient temperature, which may moderate odor intensity while retaining characteristic thiolaceous notes [1]. This application is supported by the boiling point differentiation evidence in Section 3, Evidence Item 1.

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